Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride
CAS No.: 1414959-18-4
Cat. No.: VC11710977
Molecular Formula: C6H8Cl2N4
Molecular Weight: 207.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1414959-18-4 |
|---|---|
| Molecular Formula | C6H8Cl2N4 |
| Molecular Weight | 207.06 g/mol |
| IUPAC Name | imidazo[1,2-a]pyrimidin-6-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H |
| Standard InChI Key | FIXRPGSHAKFSOO-UHFFFAOYSA-N |
| SMILES | C1=CN2C=C(C=NC2=N1)N.Cl.Cl |
| Canonical SMILES | C1=CN2C=C(C=NC2=N1)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride consists of a fused imidazo[1,2-a]pyrimidine system, where the imidazole ring (positions 1–3) is annulated with a pyrimidine ring (positions 4–7). The amine group at position 6 and two hydrochloric acid molecules complete the structure (Figure 1) . The SMILES notation reflects this arrangement, with chloride ions stabilizing the protonated amine .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Parent Amine Synthesis
The parent amine, Imidazo[1,2-a]pyrimidin-6-amine, is synthesized via multicomponent reactions (MCRs) or condensation strategies. A representative approach involves cyclocondensation of 2-aminopyrimidine with α-haloketones or α,β-unsaturated carbonyl compounds . For example, iodine-catalyzed three-component reactions between 2-aminopyridines, acetophenones, and dimedone under ultrasonication yield analogous imidazo[1,2-a]pyridines in ≤96% yield .
Table 2: Synthetic Routes to Imidazo[1,2-a]pyrimidine Derivatives
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Multicomponent reaction | I catalysis, HO, ultrasonication | ≤96% | |
| Aza-Michael–Mannich | EtOH, reflux | 70–85% | |
| Intramolecular cyclization | Pd catalysis, microwave | 65–78% |
Salt Formation
The dihydrochloride salt is likely prepared by treating the free base with hydrochloric acid in a polar solvent like methanol or water. Protonation of the exocyclic amine enhances solubility and stability, a common strategy for drug candidate optimization .
Imidazo[1,2-a]pyrimidine derivatives exhibit notable AChE inhibition, a therapeutic target for Alzheimer’s disease. Compound 2j (3,4-dichlorophenyl-substituted analog) demonstrated an IC of 79 μM against AChE, surpassing some reference standards . Molecular docking studies suggest that the planar imidazo[1,2-a]pyrimidine core facilitates π-π stacking with active-site residues like Trp286, while the 6-amine group forms hydrogen bonds with Glu202 .
Antimicrobial Activity
Though direct data on Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride are lacking, structurally related imidazo[1,2-a]pyridines show broad-spectrum antimicrobial effects. For instance, zolimidine (a marketed imidazo[1,2-a]pyridine derivative) acts as a gastroprotective agent with anti-Helicobacter pylori activity . Substitutions at the 3-position (e.g., aryl groups) enhance membrane penetration and target affinity .
Future Perspectives
Further research should prioritize:
-
Pharmacological Profiling: Systematic evaluation of AChE/BChE inhibition, antimicrobial efficacy, and cytotoxicity.
-
Structural Optimization: Introducing substituents at the 3-position to modulate selectivity and potency, guided by QSAR models .
-
Formulation Studies: Investigating salt forms (e.g., mesylate, tosylate) to improve bioavailability.
The integration of computational methods (e.g., molecular dynamics simulations) and high-throughput screening will accelerate the development of imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride as a lead compound in neurodegenerative and infectious disease therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume